molecular formula C6H15NO3P+ B14282075 hydroxy-oxo-(piperidin-1-ylmethyl)phosphanium;hydrate CAS No. 140866-07-5

hydroxy-oxo-(piperidin-1-ylmethyl)phosphanium;hydrate

Cat. No.: B14282075
CAS No.: 140866-07-5
M. Wt: 180.16 g/mol
InChI Key: DSZFPICIKINDTB-UHFFFAOYSA-O
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Description

Hydroxy-oxo-(piperidin-1-ylmethyl)phosphanium;hydrate is a chemical compound that features a piperidine ring, a phosphorus atom, and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hydroxy-oxo-(piperidin-1-ylmethyl)phosphanium;hydrate typically involves the reaction of piperidine derivatives with phosphorus-containing reagents. One common method includes the reaction of piperidine with phosphorus oxychloride, followed by hydrolysis to introduce the hydroxyl group. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product. The use of catalysts and optimized reaction pathways can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Hydroxy-oxo-(piperidin-1-ylmethyl)phosphanium;hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The reactions typically occur under controlled temperatures and may require the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and various substituted piperidine compounds. These products can have diverse applications in pharmaceuticals, agrochemicals, and materials science .

Scientific Research Applications

Hydroxy-oxo-(piperidin-1-ylmethyl)phosphanium;hydrate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of hydroxy-oxo-(piperidin-1-ylmethyl)phosphanium;hydrate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to hydroxy-oxo-(piperidin-1-ylmethyl)phosphanium;hydrate include:

Uniqueness

This compound is unique due to its combination of a piperidine ring and a phosphorus atom with a hydroxyl group. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

CAS No.

140866-07-5

Molecular Formula

C6H15NO3P+

Molecular Weight

180.16 g/mol

IUPAC Name

hydroxy-oxo-(piperidin-1-ylmethyl)phosphanium;hydrate

InChI

InChI=1S/C6H12NO2P.H2O/c8-10(9)6-7-4-2-1-3-5-7;/h1-6H2;1H2/p+1

InChI Key

DSZFPICIKINDTB-UHFFFAOYSA-O

Canonical SMILES

C1CCN(CC1)C[P+](=O)O.O

Origin of Product

United States

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